

Application Notes and Protocols for BDP TMR Alkyne in Click Chemistry

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Compound of Interest

Compound Name: BDP TMR alkyne

Cat. No.: B1192296

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **BDP TMR alkyne** in click chemistry for the fluorescent labeling of biomolecules. Detailed protocols for both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions are provided, along with key quantitative data for the fluorophore.

Introduction to BDP TMR Alkyne

BDP TMR is a bright and photostable borondipyrromethene fluorophore designed for the tetramethylrhodamine (TAMRA) channel.^{[1][2][3]} It possesses a high fluorescence quantum yield, approaching unity, making it significantly brighter than traditional rhodamine dyes like TAMRA.^{[1][2]} The alkyne functional group enables its covalent attachment to azide-modified biomolecules via click chemistry, a highly efficient and specific bioorthogonal ligation reaction. This makes **BDP TMR alkyne** an excellent tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays. The dye is hydrophobic but can be used to label biomolecules in aqueous solutions, and the resulting conjugates are water-soluble.

Core Principles of Click Chemistry

Click chemistry encompasses a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. The most common form used in bioconjugation is the azide-alkyne

cycloaddition, which can be performed in two main variations:

- **Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction utilizes a copper(I) catalyst to join terminal alkynes and azides, forming a stable 1,4-disubstituted triazole linkage. The reaction is highly efficient, with fast kinetics, and can be performed in aqueous buffers over a wide pH range.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for in vivo applications.

Quantitative Data: BDP TMR Alkyne Properties

The following table summarizes the key quantitative properties of the BDP TMR fluorophore.

| Property | Value | Reference |
|---|--------------|-----------|
| Maximum Excitation Wavelength (λ_{max} , abs) | 545 nm | |
| Maximum Emission Wavelength (λ_{max} , em) | 570 nm | |
| Fluorescence Quantum Yield (Φ) | 0.95 | |
| Molar Mass | 435.28 g/mol | |
| Purity | >95% | |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for labeling an azide-modified protein with **BDP TMR alkyne** using a copper(I)-catalyzed reaction.

Materials:

- **BDP TMR alkyne**
- Azide-modified protein in an azide-free buffer (e.g., PBS)
- DMSO (anhydrous)
- Copper(II) sulfate (CuSO₄) solution (20 mM in water)
- THPTA ligand solution (100 mM in water)
- Sodium ascorbate solution (300 mM in water, freshly prepared)
- 1.5 mL microcentrifuge tubes

Procedure:

- Prepare Stock Solutions:
 - Prepare a 10 mM stock solution of **BDP TMR alkyne** in anhydrous DMSO.
 - Prepare the CuSO₄, THPTA, and sodium ascorbate solutions as described above. The sodium ascorbate solution should be made fresh for each experiment.
- Reaction Setup:
 - In a 1.5 mL microcentrifuge tube, combine the following reagents in the order listed:
 - 50 µL of azide-modified protein solution (1-5 mg/mL)
 - 90 µL of PBS buffer
 - 20 µL of 2.5 mM **BDP TMR alkyne** in DMSO (for a final concentration of ~200 µM)
 - 10 µL of 100 mM THPTA solution
 - 10 µL of 20 mM CuSO₄ solution

- Vortex the mixture briefly.
- Initiate the Reaction:
 - Add 10 μ L of 300 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.
 - Vortex briefly to mix.
- Incubation:
 - Protect the reaction from light and incubate for 30-60 minutes at room temperature.
- Purification:
 - Remove the unreacted **BDP TMR alkyne** and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
- Characterization:
 - Confirm the conjugation and determine the degree of labeling using SDS-PAGE with fluorescence imaging and/or mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for labeling an azide-modified protein with a DBCO-functionalized BDP TMR using a copper-free click reaction. For this protocol, it is assumed that a DBCO-BDP TMR conjugate is being used.

Materials:

- DBCO-BDP TMR
- Azide-modified protein in an amine-free buffer (1-10 mg/mL)
- DMSO (anhydrous)

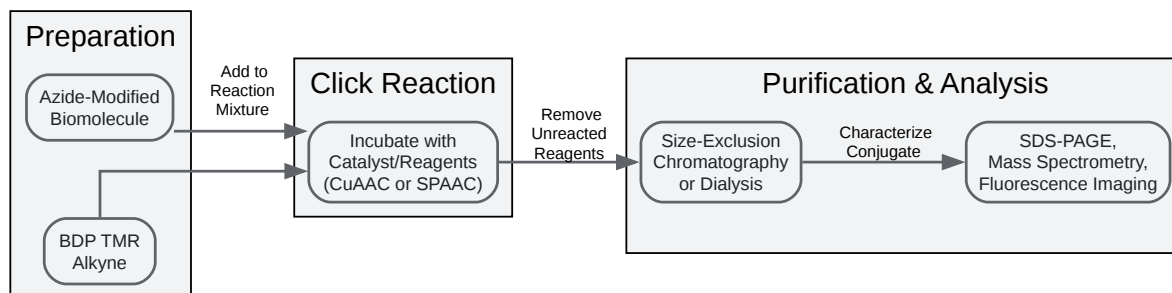
- 1.5 mL microcentrifuge tubes

Procedure:

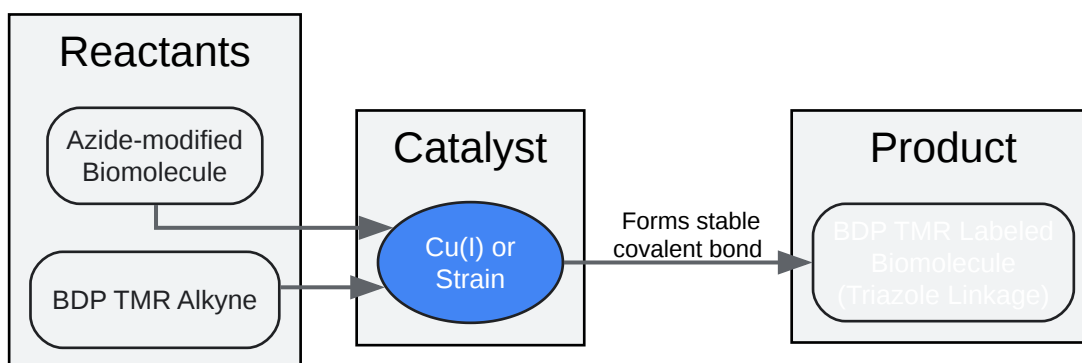
- Prepare Stock Solution:
 - Prepare a 10 mM stock solution of DBCO-BDP TMR in anhydrous DMSO.
- Reaction Setup:
 - Add a 10-20 fold molar excess of the DBCO-BDP TMR stock solution to the azide-modified protein solution.
 - The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
- Incubation:
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Purification:
 - Remove the unreacted DBCO-BDP TMR by size-exclusion chromatography or dialysis.
- Characterization:
 - Confirm the conjugation using SDS-PAGE with fluorescence imaging and mass spectrometry.

Visualizations

General Workflow for BDP TMR Alkyne Click Chemistry



BDP TMR Alkyne Click Chemistry Reaction



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